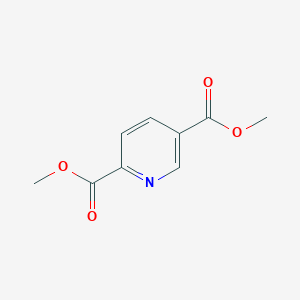

Dimethyl pyridine-2,5-dicarboxylate

Descripción

Overview of Pyridine (B92270) Dicarboxylates in Chemical Literature

Pyridine dicarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with two carboxylic acid groups. wikipedia.org The positional isomers of pyridine dicarboxylic acid, such as quinolinic acid (2,3-pyridinedicarboxylic acid), lutidinic acid (2,4-pyridinedicarboxylic acid), isocinchomeronic acid (2,5-pyridinedicarboxylic acid), and dipicolinic acid (2,6-pyridinedicarboxylic acid), exhibit distinct chemical and physical properties due to the varied arrangement of the carboxyl groups on the pyridine ring. wikipedia.org These compounds and their ester derivatives, including dimethyl pyridine-2,5-dicarboxylate (B1236617), are of considerable interest in coordination chemistry, where they act as ligands to form metal-organic frameworks (MOFs) and coordination polymers. acs.orgorientjchem.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, allowing for the formation of diverse and complex structures with metal ions. acs.orgorientjchem.org

The study of pyridine dicarboxylates extends to their thermochemical properties, with research focusing on their standard molar enthalpies of formation and combustion. acs.org Such studies are crucial for understanding the stability and reactivity of these compounds. Furthermore, pyridine dicarboxylates serve as precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals and functional materials. ontosight.aiwur.nl For instance, they are key components in the development of polyesters with enhanced thermal and mechanical properties. ontosight.aiwur.nl

Significance of Dimethyl Pyridine-2,5-dicarboxylate in Contemporary Chemical Synthesis and Materials Science Research

Dimethyl pyridine-2,5-dicarboxylate, also known as dimethyl isocinchomeronate, is a versatile intermediate in organic synthesis. ontosight.ai It serves as a precursor for the synthesis of various compounds, including potent antitumor agents. chemicalbook.comfishersci.fithermofisher.comthermofisher.in Its utility extends to the preparation of pyridine-based ligands for coordination compounds, which find applications in catalysis. ontosight.ai

In the realm of materials science, dimethyl pyridine-2,5-dicarboxylate is a valuable monomer for the synthesis of polyesters and polyamides. ontosight.ai The rigid pyridine ring in its structure contributes to the thermal stability and mechanical strength of the resulting polymers. wur.nl The development of bio-based aromatic chemicals is a significant area of research, and pyridine dicarboxylic acids, derivable from renewable resources, are seen as promising building blocks for sustainable polymers. wur.nl The orientation of the carboxylic acid groups in different isomers, including the 2,5-isomer, leads to polymers with distinct properties, highlighting the importance of specific isomers like dimethyl pyridine-2,5-dicarboxylate in designing materials with tailored characteristics. wur.nl

Recent research has also explored the use of substituted pyridine-2,4-dicarboxylate derivatives as selective inhibitors for human Jumonji-C domain-containing protein 5 (JMJD5), with the dimethyl ester prodrugs being useful for cell-based experiments. acs.org This underscores the potential of pyridine dicarboxylate esters in medicinal chemistry and drug discovery.

Physicochemical Properties of Dimethyl Pyridine-2,5-dicarboxylate

| Property | Value |

| Molecular Formula | C9H9NO4 ontosight.aisigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Weight | 195.17 g/mol sigmaaldrich.comsigmaaldrich.comnih.gov |

| Melting Point | 213-217 °C (lit.) chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in Dichloromethane and Ethyl Acetate; Insoluble in water chemicalbook.comfishersci.fithermofisher.in |

| Appearance | White to cream to yellow crystals or powder thermofisher.com |

Historical Context of Dimethyl Pyridine-2,5-dicarboxylate Synthesis and Early Applications

The synthesis of dimethyl pyridine-2,5-dicarboxylate is typically achieved through the esterification of its parent acid, pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid), with methanol (B129727), often in the presence of an acid catalyst like thionyl chloride. ontosight.aichemicalbook.comresearchgate.net This straightforward synthetic route has made the compound readily accessible for research purposes.

Early investigations into pyridine dicarboxylic acids and their derivatives were driven by an interest in their coordination chemistry and potential biological activities. orientjchem.org For example, metal complexes of pyridine dicarboxylates were studied for their roles in biological systems. orientjchem.org The Hantzsch synthesis, a well-established method for preparing dihydropyridines, has also been employed to create related structures, demonstrating the long-standing interest in pyridine-based compounds. nih.gov While specific early applications of dimethyl pyridine-2,5-dicarboxylate are not extensively detailed in readily available literature, its role as an intermediate in the synthesis of other functional molecules has been a consistent theme. chemicalbook.comfishersci.fithermofisher.comthermofisher.in The fundamental understanding of its reactivity and properties, established through early studies, has paved the way for its current applications in advanced materials and pharmaceutical research.

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGSJNQAIMFEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284116 | |

| Record name | dimethyl pyridine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-86-7 | |

| Record name | 881-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl pyridine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,5-pyridine dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Dimethyl Pyridine 2,5 Dicarboxylate

Esterification Reactions for Dimethyl Pyridine-2,5-dicarboxylate (B1236617) Synthesis

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the cornerstone of dimethyl pyridine-2,5-dicarboxylate synthesis. Two classical and robust methods are predominantly employed: Fischer esterification and thionyl chloride-mediated esterification.

Fischer Esterification Protocols from Pyridine-2,5-dicarboxylic Acid

The Fischer esterification is a well-established, acid-catalyzed reaction. In the synthesis of dimethyl pyridine-2,5-dicarboxylate, this involves reacting pyridine-2,5-dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product (the ester), a large excess of the alcohol is used, and water is often removed as it is formed. prepchem.com

A typical laboratory procedure involves suspending pyridine-2,5-dicarboxylic acid in absolute methanol, followed by the slow addition of concentrated sulfuric acid. The mixture is then heated under reflux for an extended period, often 16 hours or more, to ensure complete conversion. prepchem.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

Table 1: Representative Reaction Conditions for Fischer Esterification

| Parameter | Condition |

| Starting Material | Pyridine-2,5-dicarboxylic acid |

| Reagent | Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux |

| Reaction Time | 16+ hours |

This table provides a general overview of typical conditions for the Fischer esterification of pyridine-2,5-dicarboxylic acid.

Thionyl Chloride-Mediated Esterification for Dimethyl Pyridine-2,5-dicarboxylate

An alternative and often faster method for synthesizing dimethyl pyridine-2,5-dicarboxylate involves the use of thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com This reagent converts the carboxylic acid groups of pyridine-2,5-dicarboxylic acid into more reactive acyl chloride intermediates. These acyl chlorides then readily react with methanol to form the desired diester, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.com

The procedure typically involves treating pyridine-2,5-dicarboxylic acid with thionyl chloride, sometimes in an inert solvent. After the formation of the diacyl chloride is complete, excess thionyl chloride is removed, and methanol is added to the reaction mixture. The subsequent reaction is usually rapid and exothermic. The presence of a base like pyridine (B92270) can be used to neutralize the HCl formed during the reaction. nih.gov

Alternative and Green Chemistry Approaches to Dimethyl Pyridine-2,5-dicarboxylate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of dimethyl pyridine-2,5-dicarboxylate and related compounds, microwave-assisted synthesis has emerged as a promising green chemistry approach. davidpublisher.commdpi.com

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. davidpublisher.com In the context of esterification, a mixture of pyridine-2,6-dicarboxylic acid (a similar substrate), methanol, and sulfuric acid can be irradiated in a microwave oven to afford the corresponding dimethyl ester in high yield with a significantly shorter reaction time compared to conventional heating. davidpublisher.com This method's efficiency stems from the direct and rapid heating of the polar reagents and solvent by microwave energy. The use of solvent-free conditions or recyclable catalysts in conjunction with microwave heating further enhances the green credentials of the synthesis. mdpi.comijcce.ac.ir

Purification and Characterization Techniques in Dimethyl Pyridine-2,5-dicarboxylate Synthesis

Following the synthesis, the crude product must be purified and its identity and purity confirmed through various analytical techniques.

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, FT-IR, HRMS)

Spectroscopic methods are indispensable for the structural elucidation and characterization of dimethyl pyridine-2,5-dicarboxylate. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl ester groups. spectrabase.comchemicalbook.com Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the esters, the carbons of the pyridine ring, and the methyl carbons. nih.govchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of dimethyl pyridine-2,5-dicarboxylate will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and the C-O stretching vibrations. prepchem.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition. rsc.orgchemrxiv.org

Table 2: Spectroscopic Data for Dimethyl Pyridine-2,5-dicarboxylate

| Technique | Observed Peaks/Signals |

| ¹H NMR | Signals corresponding to pyridine ring protons and methyl ester protons. |

| ¹³C NMR | Resonances for ester carbonyl carbons, pyridine ring carbons, and methyl carbons. nih.gov |

| FT-IR (cm⁻¹) | Strong C=O stretching (ester) around 1730 cm⁻¹. prepchem.com |

| Molecular Weight | 195.17 g/mol nih.gov |

This table summarizes the key spectroscopic features used to identify and characterize dimethyl pyridine-2,5-dicarboxylate.

Chromatographic Purification Methodologies

Chromatography is a fundamental technique for purifying the synthesized dimethyl pyridine-2,5-dicarboxylate from any unreacted starting materials, byproducts, or catalysts.

Column Chromatography: This is a widely used method for the purification of this compound. rsc.orgamazonaws.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure dimethyl pyridine-2,5-dicarboxylate. prepchem.comrsc.org

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Iii. Derivatization and Functionalization of Dimethyl Pyridine 2,5 Dicarboxylate

Hydrolysis and Partial Hydrolysis of Dimethyl Pyridine-2,5-dicarboxylate (B1236617)

The ester groups of Dimethyl pyridine-2,5-dicarboxylate can be hydrolyzed under basic conditions to yield either the monoester or the fully de-esterified dicarboxylic acid. The outcome of the reaction is dependent on the stoichiometry of the base and the reaction conditions.

Selective hydrolysis, or saponification, of one of the two ester groups can be achieved by carefully controlling the reaction conditions. This process yields Monomethyl pyridine-2,5-dicarboxylate, a valuable intermediate for synthesizing asymmetrical derivatives. A common strategy involves using a limited amount of an alkali hydroxide (B78521) in an alcoholic solvent. For instance, a process analogous to the partial hydrolysis of similar diesters involves treating the starting material with an aqueous solution of a base like sodium hydroxide (NaOH) in methanol (B129727). google.com The reaction is typically conducted at temperatures ranging from ambient to the reflux temperature of the solvent. google.com By controlling the amount of base, one ester group is preferentially hydrolyzed over the other.

Table 1: Representative Conditions for Selective Saponification

| Starting Material | Reagents | Solvent | Temperature | Product |

| Dimethyl pyridine-2,5-dicarboxylate Analog | aq. NaOH | Methanol | Reflux | Monomethyl pyridine-2,5-dicarboxylate Analog |

To achieve complete hydrolysis of both ester groups, an excess of a strong base is typically employed. This reaction converts Dimethyl pyridine-2,5-dicarboxylate into Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. nih.govnih.gov The process, often referred to as saponification, is usually carried out using an alkali hydroxide such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (B95107). acs.org The reaction mixture is heated to ensure the hydrolysis goes to completion, after which the dicarboxylic acid can be isolated by acidification of the reaction mixture. google.com

Amidation Reactions of Dimethyl Pyridine-2,5-dicarboxylate

The conversion of the ester groups of Dimethyl pyridine-2,5-dicarboxylate into amides is a key transformation for creating compounds with applications in coordination chemistry and materials science. nih.gov This can be achieved through direct reaction with amines (aminolysis), although this process can require specific catalysts to be efficient.

Achieving selective monoamidation, where only one of the two ester groups reacts with an amine, is a synthetic challenge. The most direct approach involves the careful control of reaction stoichiometry, typically by using only one equivalent of the desired primary or secondary amine relative to the diester. However, direct aminolysis of esters is often a slow process. A more common route to achieve mono-amidation involves the initial selective hydrolysis of the diester to the monomethyl pyridine-2,5-dicarboxylate, which is then coupled with an amine using standard peptide coupling reagents.

Direct amidation of esters can be significantly facilitated by the use of catalysts. Lewis acids have been shown to promote the direct aminolysis of methyl esters. researchgate.net While direct examples using MgCl2 or MgBr2 are not prevalent in the literature for this specific substrate, similar weak Lewis acids like calcium chloride (CaCl2) and magnesium methoxide (B1231860) (Mg(OCH3)2) have proven effective in converting various methyl esters to their corresponding primary amides by reaction with ammonia (B1221849) or amine hydrochlorides. researchgate.net These reactions are typically performed in an alcoholic solvent at elevated temperatures. researchgate.net The Lewis acid is thought to activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. This catalytic approach avoids the need to first generate a more reactive acyl chloride. nih.gov

Table 2: Lewis Acid-Assisted Amidation of Esters

| Ester Type | Amine Source | Catalyst | Solvent | Temperature | Product |

| Methyl Esters | Ammonia/Ammonium Chloride | CaCl2, Mg(OCH3)2 | Methanol | 80 °C | Primary Amides |

Reduction of Ester Groups in Dimethyl Pyridine-2,5-dicarboxylate

The ester groups of Dimethyl pyridine-2,5-dicarboxylate can be reduced to primary alcohols, yielding pyridine-2,5-dimethanol. The choice of reducing agent is critical, as the reactivity of common hydride reagents towards esters varies significantly.

Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH4), are highly effective for the reduction of esters to primary alcohols. askfilo.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. LiAlH4 provides a source of hydride ions (H-) that readily attack the electrophilic carbonyl carbon of the ester groups.

In contrast, Sodium Borohydride (B1222165) (NaBH4) is a milder reducing agent and does not typically reduce esters under standard conditions (e.g., ambient temperature in alcoholic solvents). researchgate.net However, the reactivity of NaBH4 can be enhanced by the use of additives or by conducting the reaction at higher temperatures, which can lead to the reduction of esters. researchgate.net In some cases, this can also lead to unexpected side reactions or the formation of complex products. researchgate.net

Selective Reduction to Hydroxymethyl Pyridine (B92270) Derivatives

The selective reduction of the ester functionalities in dimethyl pyridine-dicarboxylates to their corresponding hydroxymethyl derivatives is a key transformation. For instance, the reduction of dimethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate with sodium borohydride and aluminum chloride does not yield pyridoxol directly but rather a lactone precursor corresponding to 5-pyridoxic acid. researchgate.net In a different substitution pattern, the reduction of dimethyl pyridine-2,6-dicarboxylate (B1240393) to pyridine-2,6-diyldimethanol has been achieved with high efficiency.

A detailed example of this reduction is the treatment of dimethyl pyridine-2,6-dicarboxylate with sodium borohydride in methanol. This reaction proceeds over 16 hours at a temperature of 0-20°C to yield pyridine-2,6-diyldimethanol in a 96% yield. chemicalbook.com

Table 1: Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Dimethyl pyridine-2,6-dicarboxylate | Sodium borohydride | Methanol | 0-20 | 16 | Pyridine-2,6-diyldimethanol | 96 |

This interactive table summarizes the reaction conditions for the selective reduction of dimethyl pyridine-2,6-dicarboxylate.

Borohydride Reduction Strategies

Sodium borohydride (NaBH₄) is a versatile reducing agent, and its reactivity can be modulated by the use of additives and specific solvent systems. While NaBH₄ alone may not be potent enough to reduce esters efficiently, its combination with other reagents significantly enhances its reducing power.

The addition of aluminum chloride to sodium borohydride creates a much more powerful reducing system capable of readily reducing esters to their corresponding alcohols. researchgate.net Similarly, the combination of sodium borohydride with zinc chloride in the presence of a tertiary amine in tetrahydrofuran (THF) has been shown to smoothly reduce carboxylic esters to alcohols. researchgate.net In some cases, such as with aminobenzoates, the addition of a tertiary amine is not necessary to achieve high yields of the corresponding aminobenzyl alcohols. researchgate.net

An unexpected outcome was observed during the reduction of dimethyl pyridine-2,3-dicarboxylate with sodium borohydride in ethanol (B145695) and THF, which led to the formation of 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one. researchgate.net This highlights the complex nature of borohydride reductions with pyridine dicarboxylates, where the substitution pattern on the pyridine ring can dictate the reaction pathway. Aromatic esters have also been successfully reduced to their corresponding alcohols using a sodium borohydride-methanol system, with reactions reaching completion after refluxing in THF for 2-4 hours, yielding products in the range of 88-97%. researchgate.net

Table 2: Borohydride Reduction Strategies for Esters

| Reducing System | Solvent | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| NaBH₄ / AlCl₃ | Diglyme | Esters | Alcohols | - |

| NaBH₄ / ZnCl₂ / Tertiary Amine | THF | Carboxylic Esters | Alcohols | - |

| NaBH₄ / Methanol | THF | Aromatic Esters | Alcohols | 88-97 |

This interactive table presents various borohydride reduction systems and their applications in the reduction of esters.

Crossed-Claisen Condensation Reactions Utilizing Dimethyl Pyridine-2,5-dicarboxylate Derivatives

Crossed-Claisen condensations involve the reaction between two different esters. libretexts.orgchemistrysteps.com These reactions can be complex and lead to a mixture of products if both esters possess alpha-hydrogens and can act as both nucleophilic donors and electrophilic acceptors. libretexts.orgchemistrysteps.com To achieve selectivity, it is common to use one ester that lacks alpha-hydrogens, which can therefore only function as the electrophilic acceptor. libretexts.orgchemistrysteps.com

In the context of dimethyl pyridine-2,5-dicarboxylate, its derivatives can participate in such reactions. For a successful crossed-Claisen condensation, the reaction is often designed so that one ester partner, which has alpha-hydrogens, is deprotonated to form the enolate (the donor), while the other ester, ideally lacking alpha-hydrogens, acts as the electrophile (the acceptor). libretexts.org To minimize self-condensation of the enolizable ester, it is often added slowly to a mixture of the base and the non-enolizable ester, which is used in excess. chemistrysteps.com The product of a Claisen condensation is a β-keto ester. masterorganicchemistry.com

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is also a strategy to ensure the complete and rapid conversion of the enolizable ester into its enolate, which can then react with the second ester in a controlled manner. youtube.com

While direct examples involving dimethyl pyridine-2,5-dicarboxylate in the provided search results are limited, the principles of crossed-Claisen condensation are applicable. For instance, a derivative of dimethyl pyridine-2,5-dicarboxylate could potentially act as the electrophilic acceptor if reacted with an enolizable ester in the presence of a suitable base. The outcome of such a reaction would be a β-keto ester derivative of the pyridine.

Table 3: Compound Names

| Compound Name |

|---|

| Dimethyl pyridine-2,5-dicarboxylate |

| Dimethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate |

| Pyridoxol |

| 5-pyridoxic acid |

| Dimethyl pyridine-2,6-dicarboxylate |

| Pyridine-2,6-diyldimethanol |

| Sodium borohydride |

| Aluminum chloride |

| Zinc chloride |

| Dimethyl pyridine-2,3-dicarboxylate |

| 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one |

| Lithium diisopropylamide |

| β-keto ester |

| Diethyl 2,6-pyridinedicarboxylate |

| 2,6-Pyridinedimethanol |

| Ethyl benzoate |

| Ethyl formate |

| Ethyl acetate |

| 2,5-dichloroisonicotinic acid |

| dimethyl 5-chloropyridine-2,4-dicarboxylate |

Iv. Coordination Chemistry of Dimethyl Pyridine 2,5 Dicarboxylate

Dimethyl Pyridine-2,5-dicarboxylate (B1236617) as a Ligand Precursor

Dimethyl Pyridine-2,5-dicarboxylate serves as a crucial intermediate in the synthesis of ligands for coordination chemistry. thermofisher.com Through hydrolysis, the methyl ester groups are converted to carboxylic acid groups, yielding pyridine-2,5-dicarboxylic acid. This resulting molecule, with its nitrogen atom and two carboxylate groups, acts as a versatile ligand that can bind to metal centers in various coordination modes. This adaptability allows for the construction of diverse and complex structures, including Metal-Organic Frameworks (MOFs) and spin-crossover (SCO) complexes. The strategic placement of the coordinating groups on the pyridine (B92270) ring influences the geometry and properties of the resulting metal complexes.

Metal-Organic Frameworks (MOFs) Utilizing Dimethyl Pyridine-2,5-dicarboxylate

The derivatives of Dimethyl Pyridine-2,5-dicarboxylate are instrumental in the construction of Metal-Organic Frameworks (MOFs). These materials are characterized by their porous nature and high surface area, making them suitable for applications in separation, storage, and catalysis. nih.gov The pyridine-2,5-dicarboxylate ligand, derived from the dimethyl ester, links metal ions to form extended, often porous, networks.

A significant advancement in MOF technology is the fabrication of homochiral MOF membranes from achiral precursors like Dimethyl Pyridine-2,5-dicarboxylate. nih.govscispace.com These membranes are capable of discriminating between enantiomers, a critical process in the pharmaceutical industry. mdpi.comrsc.org The synthesis often involves a secondary growth method where a support is seeded with MOF crystals. scispace.com For instance, a homochiral [Ni2(L-asp)2(bipy)] membrane has been successfully fabricated on a porous ceramic support for the enantioselective separation of racemic diols. scispace.comresearchgate.net

The formation of homochiral MOFs from achiral building blocks is a manifestation of spontaneous mirror symmetry breaking. nih.gov During the crystallization process, achiral molecules can self-assemble into helical structures that are chiral. This spontaneous resolution leads to the formation of crystals that are either right-handed or left-handed, resulting in a bulk sample that is a racemic mixture of chiral crystals. However, under specific conditions, it is possible to favor the growth of one handedness over the other, leading to a homochiral material. This phenomenon has been observed in the synthesis of various chiral MOFs. nih.gov

MOFs derived from ligands based on Dimethyl Pyridine-2,5-dicarboxylate exhibit significant potential in enantioselective separation. nih.govrsc.org The controlled pore size and the chiral environment within the MOF structure allow for the selective adsorption or passage of one enantiomer over the other. nih.gov For example, homochiral MOF membranes have demonstrated the ability to separate racemic mixtures of compounds like diols and sulfoxides. scispace.comresearchgate.net The efficiency of this separation is often quantified by the enantiomeric excess (ee), which measures the degree of separation achieved. In one study, a homochiral MOF membrane achieved an enantiomeric excess of 35.5 ± 2.5% for the separation of racemic 2-methyl-2,4-pentanediol. scispace.comresearchgate.net

Design and Synthesis of Spin-Crossover (SCO) Complexes from Dimethyl Pyridine-2,5-dicarboxylate Derived Ligands

Ligands derived from Dimethyl Pyridine-2,5-dicarboxylate are also employed in the design and synthesis of spin-crossover (SCO) complexes. otago.ac.nz These fascinating materials can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli such as temperature, pressure, or light. nih.govresearchgate.net This property makes them promising candidates for applications in molecular switches, sensors, and data storage devices.

Iron(II) is a common metal center in SCO complexes due to its d6 electron configuration, which allows for both high-spin (S=2) and low-spin (S=0) states. nih.govresearchgate.net Ligands derived from Dimethyl Pyridine-2,5-dicarboxylate can create the necessary coordination environment around the Fe(II) ion to enable this spin transition. The electronic and steric properties of the ligand, influenced by the pyridine-dicarboxylate backbone, play a crucial role in determining the transition temperature (T1/2) and the completeness of the spin crossover. nih.govrsc.org The synthesis of these complexes often involves the reaction of an iron(II) salt with the pre-synthesized ligand in an appropriate solvent.

Heterometallic Coordination Compounds for Quantum Computing Applications

A thorough review of current scientific literature indicates that while the coordination chemistry of pyridine dicarboxylates is a broad field, the synthesis of heterometallic coordination compounds involving dimethyl pyridine-2,5-dicarboxylate or its parent acid for quantum computing applications is not a documented area of research. Quantum computing is a burgeoning field with potential applications in solving complex chemical problems, but specific research linking it to this particular class of compounds has not been established aps.orgarxiv.org.

Structural Elucidation of Coordination Complexes and MOFs

The structural characterization of coordination complexes and metal-organic frameworks (MOFs) derived from pyridine-2,5-dicarboxylate is crucial for understanding their properties and potential applications. Techniques such as single-crystal X-ray diffraction provide definitive insights into the molecular geometry and the intricate network of interactions that define the solid-state architecture.

Single-crystal X-ray diffraction (SCXRD) has been instrumental in revealing the precise atomic arrangement in coordination complexes of pyridine-2,5-dicarboxylate (pydc). These studies provide detailed information on bond lengths, bond angles, and the coordination environment of the metal centers.

Several coordination complexes have been synthesized and structurally characterized. For instance, two nickel(II) complexes with pyridine-2,5-dicarboxylic acid, [Ni(pydc)(bipy)2]·7H2O and [Ni(pydc)(phen)2]·6.5H2O, were found to crystallize in the monoclinic P21/c space group. In both structures, the Nickel(II) ion is in a distorted octahedral geometry, coordinated by two bidentate co-ligands (bipyridine or phenanthroline) and one pydc dianion. The pydc ligand acts in a bidentate fashion, coordinating through the pyridine nitrogen atom and an oxygen atom of the adjacent carboxyl group researchgate.net.

Similarly, a zinc(II) complex, 2-Methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate, was synthesized and its structure confirmed by SCXRD. This compound crystallizes in the triclinic system and features a zinc center with a distorted octahedral geometry tandfonline.com. Another example is a one-dimensional coordination polymer of zinc(II), {[Zn(pydc)(dmen)(H2O)]·H2O}n, which crystallizes in the orthorhombic space group Pbca. Here, the Zn(II) ion is also in a distorted octahedral environment, coordinated by a tridentate bridging pydc ligand, a bidentate dmen ligand, and a water molecule researchgate.net.

The table below summarizes key crystallographic data for several representative coordination complexes.

| Compound | Chemical Formula | Crystal System | Space Group | Metal Ion Geometry |

| [Ni(pydc)(bipy)2]·7H2O researchgate.net | C27H29N5NiO11 | Monoclinic | P21/c | Distorted Octahedral |

| [Ni(pydc)(phen)2]·6.5H2O researchgate.net | C31H28N5NiO10.5 | Monoclinic | P21/c | Distorted Octahedral |

| 2-Methylimidazolium pyridine-2,5-dicarboxylato zinc(II) dihydrate tandfonline.com | C11H13N3O6Zn | Triclinic | P-1 | Distorted Octahedral |

| {[Zn(pydc)(dmen)(H2O)]·H2O}n researchgate.net | C11H17N3O6Zn | Orthorhombic | Pbca | Distorted Octahedral |

In the crystal structure of a mononuclear cobalt(II) complex, [Co(Hpydc)2(H2O)2], discrete molecular units are linked into a three-dimensional framework through weak hydrogen bonds researchgate.net. The analysis of acid-base adducts of the related pyridine-2,5-dicarboxylic acid N-oxide has also highlighted the formation of robust supramolecular synthons, where charge-assisted hydrogen bonds are key structure-directing forces acs.orgirb.hr.

The crystal packing of the polymeric zinc(II) complex, {[Zn(pydc)(dmen)(H2O)]·H2O}n, is stabilized by a combination of intermolecular hydrogen bonds as well as C=O⋯π and C–H⋯π interactions researchgate.net. Similarly, extensive intermolecular interactions, including hydrogen bonds and π-stacking, are recognized as the primary forces responsible for the stability of manganese and zinc complexes derived from pyridine-2,5-dicarboxylic acid N-oxide in the solid state nih.govrsc.org. These interactions create complex and stable supramolecular architectures, demonstrating the ligand's utility in crystal engineering nih.govrsc.orgresearchgate.net. The prevalence of hydrogen bonding over π-π interactions has also been noted in establishing the supramolecular aggregation in other pyridine-based complexes nih.gov.

V. Computational and Theoretical Studies on Dimethyl Pyridine 2,5 Dicarboxylate

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Dimethyl pyridine-2,5-dicarboxylate (B1236617) at the molecular level. DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311G++, is a common method for these investigations. nih.govresearchgate.net

The three-dimensional structure of Dimethyl pyridine-2,5-dicarboxylate is determined by optimizing its geometry to find the lowest energy state. Computational modeling studies have predicted a cis-trans conformation as the most stable arrangement for the molecule. soton.ac.uk In this conformation, the two ester groups are oriented in a specific manner relative to each other and are noted to be rotated approximately 180°. soton.ac.uk This analysis involves the calculation of key geometric parameters.

Table 1: Predicted Geometric Parameters for Dimethyl pyridine-2,5-dicarboxylate (Note: Specific values are highly dependent on the computational method and basis set used. The table below is illustrative of the types of parameters calculated.)

| Parameter | Atom(s) Involved | Typical Calculated Value Range |

| Bond Length | C=O (carbonyl) | 1.21 - 1.23 Å |

| C-O (ester) | 1.33 - 1.36 Å | |

| C-C (ring-ester) | 1.48 - 1.51 Å | |

| C-N (pyridine ring) | 1.33 - 1.34 Å | |

| Bond Angle | O=C-O (ester) | 123° - 126° |

| C-C-N (pyridine ring) | 122° - 125° | |

| Dihedral Angle | Pyridine (B92270) Ring - Ester Group | Variable, defines conformation |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its potential to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. researchgate.net

For related pyridine carboxylate derivatives, DFT calculations show that the HOMO is often localized on the pyridine ring and substituent aryl groups, while the LUMO is delocalized across the pyridine ring and the electron-withdrawing ester groups. ucoz.ru This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. ucoz.ru

Table 2: Representative Calculated Molecular Orbital Energies (Note: These values are theoretical predictions and vary with the level of theory.)

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |

The distribution of charge within Dimethyl pyridine-2,5-dicarboxylate is analyzed through its dipole moment and Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. nih.gov These calculations help in assigning the character of the electronic transitions, such as n→π* or π→π*. ucoz.ru For similar compounds, TD-DFT calculations have been used to understand the nature of the observed optical bands, including metal-to-ligand charge transfer (MLCT) in complexes or intramolecular charge transfer (ICT) in organic molecules. ucoz.runih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insight into the conformational behavior of Dimethyl pyridine-2,5-dicarboxylate.

Computational modeling in the gas phase predicts the molecule's most stable intrinsic conformation without external influences. For Dimethyl pyridine-2,5-dicarboxylate, this has been identified as a cis-trans arrangement. soton.ac.uk However, the conformation can be influenced by its environment. Simulations can incorporate a solvent environment, often using a Polarizable Continuum Model (PCM), to predict how intermolecular forces might alter the preferred conformation in solution. researchgate.net It is also noted that in the solid state, crystal packing forces can be strong enough to favor a conformation that differs from the computationally predicted minimum-energy conformation in the gas phase. soton.ac.uk

Crystal Packing Forces and Supramolecular Assembly

While a definitive single-crystal X-ray structure for Dimethyl pyridine-2,5-dicarboxylate is not widely detailed in public databases, computational methods allow for the prediction and analysis of the intermolecular forces that dictate its crystal packing and supramolecular assembly. The arrangement of molecules in the solid state is a delicate balance of various non-covalent interactions. For Dimethyl pyridine-2,5-dicarboxylate, these forces are primarily driven by weak hydrogen bonds and π–π stacking interactions.

Computational studies on analogous structures, such as co-crystals of pyridine derivatives with dicarboxylic acids, reveal the importance of specific interaction synthons. mdpi.com The key interactions expected to govern the supramolecular architecture of Dimethyl pyridine-2,5-dicarboxylate include:

C–H···O Hydrogen Bonds: The aromatic protons on the pyridine ring and the methyl protons of the ester groups can act as hydrogen bond donors to the carbonyl oxygen atoms and the ester ether oxygen atoms. These interactions are numerous and collectively contribute significantly to the lattice energy.

C–H···N Hydrogen Bonds: The aromatic and methyl protons can also form weak hydrogen bonds with the nitrogen atom of the pyridine ring, which acts as a hydrogen bond acceptor.

π–π Stacking: The electron-deficient pyridine ring can engage in π–π stacking interactions with adjacent rings. These interactions are likely to be in an offset or parallel-displaced arrangement to minimize electrostatic repulsion, a common feature in the crystal engineering of pyridine-containing compounds. mdpi.com

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of Dimethyl Pyridine-2,5-dicarboxylate

| Interaction Type | Donor | Acceptor | Predicted Nature |

| Hydrogen Bond | Ring C-H | Carbonyl Oxygen (C=O) | Weak, electrostatic |

| Hydrogen Bond | Methyl C-H | Carbonyl Oxygen (C=O) | Weak, electrostatic |

| Hydrogen Bond | Ring C-H | Pyridine Nitrogen (N) | Weak, electrostatic |

| Hydrogen Bond | Methyl C-H | Pyridine Nitrogen (N) | Weak, electrostatic |

| Stacking Interaction | Pyridine Ring (π-system) | Pyridine Ring (π-system) | van der Waals, electrostatic |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

While specific, comprehensive Structure-Activity Relationship (SAR) studies focusing solely on Dimethyl pyridine-2,5-dicarboxylate are not extensively documented, its role as a key intermediate in the synthesis of potent antitumor agents makes its scaffold highly relevant for such analysis. fishersci.ca Computational SAR and Quantitative Structure-Activity Relationship (QSAR) studies on related pyridine derivatives provide a framework for understanding how the structural features of this molecule could contribute to biological activity. nih.govnih.gov

Computational SAR approaches aim to identify the key molecular features (pharmacophores) responsible for a drug's interaction with a biological target and to build predictive models linking chemical structure to activity. For a molecule like Dimethyl pyridine-2,5-dicarboxylate, a typical computational SAR workflow would involve:

Conformational Analysis: Determining the low-energy three-dimensional shapes of the molecule.

Calculation of Molecular Descriptors: Quantifying various electronic, steric, and hydrophobic properties.

Pharmacophore Modeling: Identifying the spatial arrangement of key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are essential for binding to a target receptor.

3D-QSAR: Building a statistical model that correlates the 3D fields (steric and electrostatic) of a series of molecules with their biological activity.

Table 2: Key Molecular Descriptors for Computational SAR of Dimethyl Pyridine-2,5-dicarboxylate

| Descriptor Class | Specific Descriptor Example | Relevance to SAR |

| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic and polar interactions with the target. |

| Steric | Molecular Volume, Surface Area | Defines the size and shape constraints for fitting into a binding site. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and structure of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. |

| Hydrophobic | LogP (Octanol-Water Partition Coeff.) | Predicts the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

By modifying the core structure of Dimethyl pyridine-2,5-dicarboxylate and calculating these descriptors for each new analogue, researchers can computationally screen for derivatives with potentially enhanced biological activity, thereby guiding synthetic efforts in drug discovery.

Vi. Advanced Applications of Dimethyl Pyridine 2,5 Dicarboxylate Derivatives in Specialized Fields

Medicinal Chemistry Applications of Dimethyl Pyridine-2,5-dicarboxylate (B1236617) Derivatives

The pyridine-2,5-dicarboxylate framework is a key building block in the synthesis of various biologically active molecules. Its derivatives have been extensively studied for their potential as therapeutic agents in a range of diseases.

Synthesis of Potent Antitumor Agents

Dimethyl pyridine-2,5-dicarboxylate serves as an intermediate in the creation of new antitumor agents. fishersci.be For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been designed and synthesized with the goal of optimizing their potency against solid tumors. nih.gov Another study describes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of mammalian dihydrofolate reductase with significant activity against certain types of carcinosarcoma. nih.gov The development of such compounds contributes to the pipeline of new potential treatments for cancer. nih.gov

Modulators for Chemokine Receptors (e.g., CXCR4-CXCL12 Activity)

The CXCR4-CXCL12 signaling pathway is implicated in several pathological processes, including cancer metastasis, inflammation, and HIV-1 proliferation. nih.govnih.gov Small molecule inhibitors of the CXCR4 receptor can disrupt this pathway, offering a therapeutic strategy. nih.gov Researchers have designed and synthesized series of 2,5-diamino and 2,5-dianilinomethyl pyridine (B92270) derivatives as potential CXCR4 antagonists. nih.gov

In one study, several pyridine-based compounds modeled after known CXCR4 antagonists were synthesized. x-mol.com A number of these compounds demonstrated lower binding concentrations than the established antagonist AMD3100. x-mol.com Specifically, thirteen compounds showed an effective concentration (EC) of 100 nM or less in a binding affinity assay, and nine of these inhibited cell invasion by at least 75% in a Matrigel binding assay. nih.gov Two particular compounds, 2g and 2w, not only inhibited the invasion of metastatic cells at a higher rate than AMD3100 but also demonstrated a significant reduction in inflammation in paw edema tests. x-mol.com These findings highlight the potential of this class of pyridine derivatives as a basis for new CXCR4 antagonists. x-mol.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Derivatives of dimethyl pyridine-2,5-dicarboxylate have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA).

Acetylcholinesterase Inhibition:

AChE inhibitors are crucial in the management of Alzheimer's disease. mdpi.com A study focused on new pyridine derivatives with carbamic or amidic functions found that the carbamate (B1207046) 8 was a highly potent inhibitor of human AChE (hAChE) with an IC50 of 0.153 µM. nih.gov Molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Another series of pyrimidine (B1678525) and pyridine diamines were designed as dual binding site inhibitors of cholinesterases, with several compounds exhibiting nanomolar inhibition of both AChE and butyrylcholinesterase (BChE). nih.gov

Carbonic Anhydrase Inhibition:

Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic potential. nih.gov Novel derivatives of thiosemicarbazide (B42300) and 1,2,4-triazole-3-thiol, synthesized from pyridine-2,5-dicarboxylic acid, have shown potent inhibition of human CA isoforms I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these derivatives were in the nanomolar range, specifically 1.47 ± 0.37 to 10.06 ± 2.96 nM for hCA I and 3.55 ± 0.57 to 7.66 ± 2.06 nM for hCA II. nih.gov

Antioxidant Properties of Derivatives

Several derivatives of dimethyl pyridine-2,5-dicarboxylate have demonstrated notable antioxidant activity. The synthesis of novel thiosemicarbazide and 1,2,4-triazole-3-thiol derivatives from pyridine-2,5-dicarboxylic acid has yielded compounds with significant free radical scavenging properties. nih.gov For example, one of the thiosemicarbazide derivatives, 2,2'-(pyridine-2,5-diyldicarbonyl)bis[N-(p-methoxyphenyl)hydrazinecarbothioamide], exhibited a high activity of 72.93% against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical at a concentration of 25 µg/mL. nih.gov

In another study, new 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives were synthesized and evaluated for their antioxidant potential using DPPH and β-carotene/linoleic acid assays. gavinpublishers.com While some compounds showed low activity in the DPPH assay, others demonstrated remarkably good relative antioxidant activity in the β-carotene/linoleic acid assay. gavinpublishers.com Additionally, UV-vis spectroscopic studies on a series of pyrimidine and pyridine diamines revealed that some of these compounds possess antioxidant properties. nih.gov

Retinoid-X-Receptor (RXR) Selective Agonists

Retinoid-X-Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription related to cell differentiation, proliferation, and metabolism. mdpi.com They often form heterodimers with other nuclear receptors, acting as transcriptional modulators. mdpi.com The development of RXR-selective agonists is a key area of research, particularly for conditions like type II diabetes and certain cancers. nih.gov

Novel analogs of bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma, have been synthesized from dimethyl pyridine-2,5-dicarboxylate. mdpi.comnih.gov These new compounds have been evaluated for their RXR-selective agonism. nih.gov The goal is to create rexinoids with improved selectivity for RXR, thereby reducing side effects that can arise from disrupting other RXR-heterodimer pathways. mdpi.comnih.gov Studies have shown that it is possible to modify potent rexinoids to enhance their RXR selectivity and decrease cross-signaling with other RXR-dependent nuclear receptors. mdpi.com

| Derivative Class | Target | Key Findings | Reference(s) |

| 5-bromo-7-azaindolin-2-one derivatives | Antitumor | Designed to optimize potency against solid tumors. | nih.gov |

| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Dihydrofolate reductase | Potent inhibitor with activity against carcinosarcoma. | nih.gov |

| 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives | CXCR4 | Potential antagonists with some compounds showing EC ≤ 100 nM. | nih.gov |

| Pyridine-based CXCR4 inhibitors | CXCR4 | Some compounds showed better binding and invasion inhibition than AMD3100. | x-mol.com |

| Pyridine derivatives with carbamic/amidic functions | Acetylcholinesterase | Carbamate 8 is a potent hAChE inhibitor (IC50 = 0.153 µM). | nih.gov |

| Thiosemicarbazide and 1,2,4-triazole-3-thiol derivatives | Carbonic Anhydrase | Potent inhibition of hCA I and hCA II in the nanomolar range. | nih.gov |

| 1,4-Dihydropyridine derivatives | Antioxidant | Good relative antioxidant activity in β-carotene/linoleic acid assay. | gavinpublishers.com |

| Bexarotene analogs | Retinoid-X-Receptor | Synthesized as potential RXR-selective agonists with improved selectivity. | mdpi.comnih.gov |

Materials Science Applications

Derivatives of pyridine-2,5-dicarboxylic acid are being explored as building blocks for novel polymers with enhanced properties. The rigid structure of the pyridine dicarboxylic acid (PDC) monomer can confer several advantages when incorporated into a polymer backbone, including improved thermal stability, and enhanced water and gas barrier properties. wur.nl

Development of Photocaged Ligands for Light-Triggered Release

The development of photocaged ligands represents a significant area of research, enabling the spatial and temporal control of biologically active molecules or other chemical species. Derivatives of pyridine dicarboxylic acids are explored for their potential in creating such light-sensitive systems. The core principle involves modifying a molecule to be inactive until it is "uncaged" by exposure to light of a specific wavelength.

While direct research on dimethyl pyridine-2,5-dicarboxylate as a photocaging group is an emerging area, the broader class of pyridine derivatives is instrumental in this field. For instance, visible-light-induced catalytic systems have been developed for the decarboxylative acylation of pyridine N-oxides, demonstrating the photoreactive nature of the pyridine core under specific conditions. researchgate.net This reactivity is fundamental to designing molecules that can undergo a conformational change or cleavage upon irradiation.

The general strategy often involves incorporating a photolabile group that masks the active site of a ligand. Light provides the energy to break specific chemical bonds, releasing the active molecule. This concept has been successfully applied in creating light-induced expandable polymeric nanoparticles for the triggered release of encapsulated contents, such as the drug curcumin. nih.gov These systems, while not exclusively using dimethyl pyridine-2,5-dicarboxylate, establish the proof-of-concept for using complex organic molecules to control the release of substances with light. nih.gov

Table 1: Research on Light-Triggered Release using Pyridine Derivatives

| Research Area | Key Finding | Application | Reference |

|---|---|---|---|

| Photocatalysis | Fluorescein dimethylammonium can be used as a photocatalyst for the decarboxylative acylation of pyridine N-oxides with α-oxocarboxylic acids under visible light. | Green synthesis of 2-arylacylpyridine N-oxides, intermediates for drugs like acrivastine. | researchgate.net |

| Photoresponsive Nanoparticles | Cross-linked, light-induced, expandable polymeric nanoparticles can be synthesized for the controlled release of encapsulated molecules. | Targeted drug delivery and release in specific cells (e.g., HeLa, MCF-7) with spatial resolution. | nih.gov |

| Fluorescent Probes | Novel water-soluble substituted pyridine dicarboxylates have been synthesized for use in fluorescence cell imaging, exhibiting low cytotoxicity. | Bio-imaging and potential for diagnostic applications. | researchgate.net |

Supramolecular Self-Assembly and Logic Gate Systems

The rigid and directional nature of the pyridine-dicarboxylate scaffold makes it an excellent candidate for designing complex supramolecular structures and molecular-scale computational devices.

Supramolecular self-assembly relies on non-covalent interactions (like hydrogen bonding and π–π stacking) to spontaneously form ordered, large-scale structures from smaller molecular components. mdpi.comrsc.org Pyridine derivatives, in combination with dicarboxylic acids, are used to create "supramolecular synthons," which are reliable structural motifs for building multicomponent co-crystals. mdpi.com These organized structures have potential applications in materials science and pharmaceuticals. mdpi.com For example, coordination-driven self-assembly has been used to construct giant three-dimensional supramolecular prisms from terpyridine-based ligands, which can then self-organize into even larger tubular nanostructures. nih.gov

In the field of molecular computation, pyridine dicarboxylate derivatives have been used to construct molecular logic gates. These are molecules that can perform a logical operation based on chemical or light-based inputs, resulting in a measurable output, such as a change in color or fluorescence. researchgate.netresearchgate.netsemanticscholar.org For instance, a pyridine dicarboxylate-based hydrazone Schiff base has been synthesized that acts as a colorimetric sensor for specific ions. researchgate.net This system can be designed to function as an 'INHIBIT' logic gate, where the presence of one chemical input (e.g., EDTA) can prevent the optical response generated by a second input (e.g., a metal ion like Ni²⁺ or Zn²⁺). researchgate.netsemanticscholar.orgmdpi.com

Table 2: Examples of Pyridine Dicarboxylate Derivatives in Supramolecular Systems and Logic Gates

| System Type | Derivative/Concept | Function | Output Signal | Reference |

|---|---|---|---|---|

| Logic Gate | Pyridine dicarboxylate Schiff-base | 'INHIBIT' logic gate for Ni²⁺ and PPi recognition | Colorimetric change | researchgate.net |

| Logic Gate | Fluorescent chemosensor sensitive to Zn²⁺ | 'INHIBIT' logic gate using EDTA as a competing input | Fluorescence intensity change | semanticscholar.orgmdpi.com |

| Supramolecular Assembly | Co-crystals of pyridine derivatives and dicarboxylic acids | Formation of ordered molecular solids through H-bonding and π-stacking | Crystalline structure | mdpi.com |

| Supramolecular Assembly | Pentatopic terpyridine ligands | Self-assembly into giant hexagonal prisms | Nanostructure formation | nih.gov |

Catalysis and Industrial Applications

Dimethyl pyridine-2,5-dicarboxylate and its parent compound, 2,5-pyridinedicarboxylic acid, are valuable intermediates in the synthesis of a wide range of fine chemicals. lookchem.comontosight.ai Their utility stems from the presence of multiple reactive sites on the pyridine ring, which can be selectively modified to build more complex molecular architectures.

A significant application is in the pharmaceutical industry, where it serves as a starting material for the synthesis of potent antitumor agents. chemicalbook.comthermofisher.com The pyridine-dicarboxylate core is a structural motif found in various biologically active compounds. For example, derivatives of the isomeric pyridine-2,4-dicarboxylate have been synthesized to act as selective inhibitors of human enzymes like Jumonji-C domain-containing protein 5 (JMJD5), which is relevant in cancer research. nih.gov

In materials science, these compounds are used in the synthesis of polymers. researchgate.net The diester or diacid can undergo polycondensation reactions with diols to create novel polyesters. These pyridine-based polyesters are being investigated as potential materials for a circular and sustainable economy. researchgate.net The compound is also used to synthesize ligands for creating coordination polymers and fluorescent materials for applications in organic light-emitting devices (OLEDs). sigmaaldrich.comnih.govrsc.org

Table 3: Synthetic Applications of Dimethyl Pyridine-2,5-dicarboxylate and Related Compounds

| Field | Product Class | Specific Application/Target | Reference |

|---|---|---|---|

| Pharmaceuticals | Antitumor Agents | Intermediate in the synthesis of potent cancer therapeutics. | chemicalbook.comthermofisher.com |

| Pharmaceuticals | Enzyme Inhibitors | Synthesis of 5-substituted pyridine-2,4-dicarboxylate derivatives to inhibit human JMJD5. | nih.gov |

| Pharmaceuticals | Antiviral Agents | Used in the preparation of new 2,5-pyridinedicarboxylic acids derivatives with antiviral properties. | chemicalbook.com |

| Materials Science | Polyesters | Monomer for polycondensation reactions to produce pyridine-based polyesters. | researchgate.net |

| Materials Science | Coordination Polymers | Preparation of three-dimensional lanthanide coordination polymers. | sigmaaldrich.com |

| Fine Chemicals | Organocatalysts | 2,5-Pyridinedicarboxylic acid used as a catalyst in the synthesis of 1,5-benzodiazepine derivatives. | sigmaaldrich.com |

Vii. Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry for Dimethyl Pyridine-2,5-dicarboxylate (B1236617)

A primary objective in contemporary chemical synthesis is the development of environmentally benign and efficient production methods. For dimethyl pyridine-2,5-dicarboxylate, this involves innovating beyond traditional multi-step processes that may use harsh oxidants. The focus is shifting towards catalytic systems that offer higher selectivity and yield under milder conditions, thereby reducing energy consumption and waste.

A significant area of research is the aerobic oxidation of abundant feedstocks like methylpyridines (picolines and lutidines). researchgate.net The use of radical catalysts such as N-hydroxyphthalimide (NHPI) in conjunction with transition metal salts has shown success in converting methylpyridines to their corresponding pyridinecarboxylic acids, the direct precursors to the dimethyl ester. researchgate.net Another approach involves the liquid-phase catalytic oxidation of 2,6-lutidine using metal porphyrin catalysts to produce pyridine-2,6-dicarboxylic acid. google.com These catalytic routes represent a more sustainable alternative to stoichiometric oxidants. Furthermore, green chemistry principles are being applied, such as using room-temperature solid-state reactions to synthesize related metal complexes, which minimizes solvent use and energy input. ijcce.ac.ir

| Catalyst System | Feedstock | Key Advantages |

|---|---|---|

| N-hydroxyphthalimide (NHPI) with Co(II)/Mn(II) salts | 3-Methylpyridine | Enables selective aerobic (air/O₂) oxidation, high yields (up to 93%) for the precursor acid. researchgate.net |

| Metal Porphyrins (e.g., Co(OTHPHA)₂) | 2,6-Lutidine | High conversion efficiency (97-98%) in liquid phase catalytic oxidation to the precursor acid. google.com |

| Phase-Transfer Catalyst (e.g., 18-crown-6) with tert-BuOK | 2,6-Lutidine | Facilitates auto-oxidation with oxygen to produce the precursor acid in good yield (69%). tandfonline.com |

Exploration of New Coordination Architectures and Their Properties

The deprotonated form of dimethyl pyridine-2,5-dicarboxylate's parent acid, pyridine-2,5-dicarboxylate (pdc), is a highly versatile building block, or linker, for constructing complex coordination architectures. Its rigid structure and multiple binding sites (a nitrogen atom and two carboxylate groups) enable the formation of a diverse array of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.orgacs.org

Future exploration is focused on creating new structures by combining the 'pdc' linker with various metal ions, including zinc (II), zirconium (IV), cerium (IV), hafnium (IV), and erbium (III). researchgate.netrsc.orgacs.org Researchers have found that minor adjustments in synthesis conditions can lead to significantly different topologies, ranging from 0D molecular complexes to 1D chains and 3D frameworks. researchgate.netacs.org The incorporation of the pyridine (B92270) nitrogen atom into the linker has been shown to hydrophilize the resulting MOF structure, influencing its vapor sorption properties. rsc.org The investigation of mixed-ligand systems, where 'pdc' is used alongside other organic linkers, is also a promising strategy for fine-tuning the resulting framework's architecture and function. universityofgalway.ie These novel architectures are being studied for their permanent porosity, photoluminescence, and magnetic properties. researchgate.netrsc.orgacs.org

Advanced Computational Tools for Predictive Design

The integration of advanced computational tools is revolutionizing the field of materials science, allowing for the predictive design of novel materials. Computational chemistry methods, such as Density Functional Theory (DFT), are being employed to understand and predict the structures and properties of coordination polymers based on pyridine dicarboxylates. nih.govmdpi.com These tools can provide critical insights into the interactions between molecules within a crystal lattice. nih.govscilit.com

For instance, computational studies have been used to probe the nature of pyridine-framework interactions, proposing models for how molecules associate and affect stability. nih.govscilit.com Theoretical calculations of Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) help to explain the observed luminescence properties of certain zinc and cadmium complexes. researchgate.net In the context of synthesis, DFT calculations can model reaction pathways, indicating that a particular synthesis proceeds through low-barrier intermediates. mdpi.com By predicting properties and reaction mechanisms before a single experiment is run, these computational approaches can significantly accelerate the discovery and rational design of new functional materials derived from dimethyl pyridine-2,5-dicarboxylate.

Translational Research: From Bench to Biomedical and Technological Applications

A significant driver for future research is the translation of fundamental chemical knowledge into practical applications that address societal needs in medicine and technology. Dimethyl pyridine-2,5-dicarboxylate and its derivatives are positioned as valuable intermediates and active compounds in both arenas.

In the biomedical field, pyridine carboxylic acid derivatives are recognized for their broad therapeutic potential, serving as versatile scaffolds in medicinal chemistry. nih.gov Dimethyl pyridine-2,5-dicarboxylate is explicitly identified as an intermediate in the synthesis of potent antitumor agents. thermofisher.comfishersci.fifishersci.be Moreover, its parent compound, pyridine-2,5-dicarboxylic acid, has been shown to be a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine protein implicated in various diseases. nih.gov This high selectivity makes it an ideal tool for studying the specific role of D-DT in disease models. nih.gov

In technology, the unique properties of MOFs constructed from pyridine-dicarboxylate linkers are being harnessed. The permanent porosity and selective sorption capabilities of these frameworks make them promising candidates for gas storage and separation, with potential applications in carbon capture. researchgate.netrsc.org The photoluminescent properties observed in some of these coordination polymers are being explored for the development of advanced sensors and optical materials. researchgate.netontosight.ai The journey from synthesizing these molecules in the lab to deploying them in clinical and industrial settings represents a key frontier in translational research.

Q & A

Q. What synthetic methodologies are commonly employed to prepare dimethyl pyridine-2,5-dicarboxylate derivatives?

Dimethyl pyridine-2,5-dicarboxylate derivatives are typically synthesized via multicomponent or stepwise reactions. A one-pot, two-step protocol using BF₃ catalysis has been reported for cyclobutane-derived pyrrolidine dicarboxylates, involving [2+2]-photocycloaddition followed by esterification . For dihydropyridine analogs, substituents like aryl or alkyl groups are introduced via Hantzsch-type condensation under reflux conditions, with ester groups retained by using methanol or ethanol as solvents . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid decarboxylation.

Q. How can NMR and MS techniques validate the structural integrity of dimethyl pyridine-2,5-dicarboxylate derivatives?

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and ester group integrity. For example, methyl ester protons resonate at δ ~3.6–3.8 ppm, while aromatic protons in pyridine rings appear downfield (δ ~7.5–8.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <2 ppm. Discrepancies between calculated and observed masses may indicate impurities or isomerization, requiring further purification .

Q. What are the recommended storage and handling protocols for dimethyl pyridine-2,5-dicarboxylate derivatives?

- Storage : Store in airtight containers at +4°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or light, which can degrade dihydropyridine derivatives .

- Handling : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact. Dust formation should be mitigated via wet handling or solvent slurries .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity and stability of dimethyl pyridine-2,5-dicarboxylate derivatives?

Substituents such as fluorine (e.g., 4-(4-fluorophenyl)) or bulky alkyl groups (e.g., diisopropyl) alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the pyridine ring, facilitating nucleophilic substitution .

- Bulky substituents reduce aggregation in solution, improving solubility for crystallography . Stability studies using accelerated degradation (e.g., 40°C/75% RH) show that electron-donating groups (e.g., -OCH₃) increase susceptibility to oxidation .

Q. What computational methods are effective for modeling the electronic properties of dimethyl pyridine-2,5-dicarboxylate derivatives?

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental redox potentials .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO vs. water) to predict solubility and crystallization behavior .

- Docking Studies : Used in drug design to assess binding affinity to biological targets (e.g., calcium channels), leveraging the dihydropyridine core’s pharmacophore .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Case Example : Discrepancies in ¹³C NMR shifts for ester carbonyls (δ ~165–170 ppm) may arise from tautomerism in dihydropyridines. Use variable-temperature NMR to identify dynamic equilibria .

- X-ray Diffraction : Single-crystal X-ray structures (e.g., CCDC codes from ) provide unambiguous confirmation of regiochemistry and hydrogen-bonding networks.

Q. What factorial design approaches optimize reaction yields for complex derivatives?

A 2³ factorial design can evaluate factors like temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ (°C) | 60 | 100 |

| X₂ (ε) | DMSO (ε=47) | THF (ε=7.5) |

| X₃ (mol%) | 5 | 15 |

Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, DMSO, 10 mol% BF₃) to maximize yield while minimizing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.